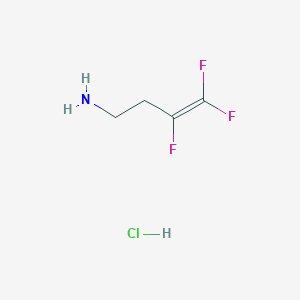
4-Amino-1,1,2-trifluoro-1-butene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1,1,2-trifluoro-1-butene hydrochloride is a fluorinated organic compound with the molecular formula C4H6ClF3N. This compound is characterized by the presence of an amino group and three fluorine atoms attached to a butene backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1,2-trifluoro-1-butene hydrochloride typically involves the reaction of 4-Amino-1,1,2-trifluoro-1-butene with hydrochloric acid. The process can be carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at a moderate level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of continuous flow reactors also minimizes the risk of hazardous reactions and improves the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1,1,2-trifluoro-1-butene hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated amines, nitro compounds, and substituted butenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Amino-1,1,2-trifluoro-1-butene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism by which 4-Amino-1,1,2-trifluoro-1-butene hydrochloride exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1,1,1-trifluoro-3-buten-2-one: This compound has a similar structure but differs in the position of the fluorine atoms and the presence of a carbonyl group.
4-Amino-1,1,1-trifluoro-2-butene: Another similar compound with a different arrangement of fluorine atoms and double bonds.
Uniqueness
4-Amino-1,1,2-trifluoro-1-butene hydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of an amino group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C4H7ClF3N |
|---|---|
Peso molecular |
161.55 g/mol |
Nombre IUPAC |
3,4,4-trifluorobut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C4H6F3N.ClH/c5-3(1-2-8)4(6)7;/h1-2,8H2;1H |
Clave InChI |
SOULBUOCKZNCII-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(=C(F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
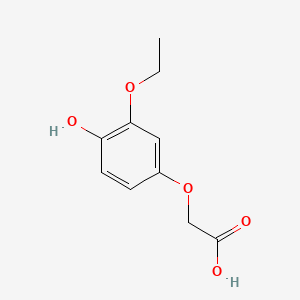

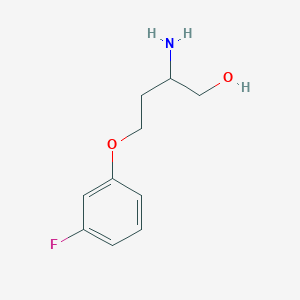

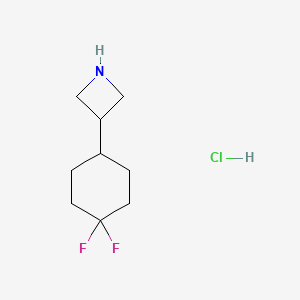
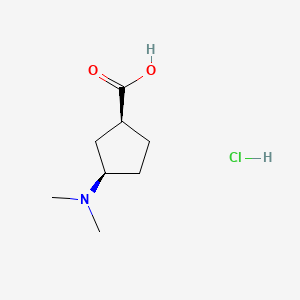
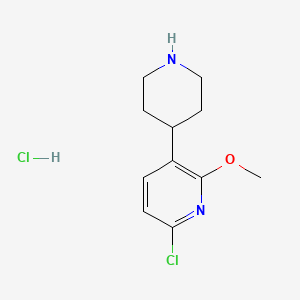
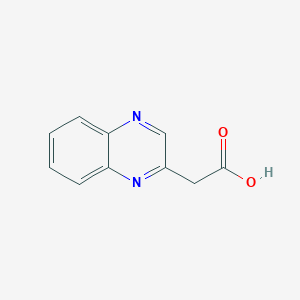


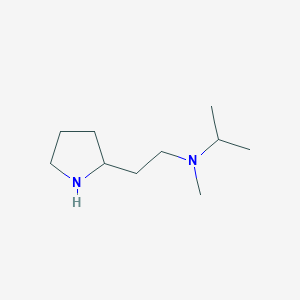

![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
